molecular formula C8H7F3S2 B14805899 [4-(Methylthio)phenyl](trifluoromethyl) sulfide CAS No. 2262-08-0

[4-(Methylthio)phenyl](trifluoromethyl) sulfide

Cat. No.: B14805899
CAS No.: 2262-08-0
M. Wt: 224.3 g/mol
InChI Key: PKYYFRFNTTXQHC-UHFFFAOYSA-N
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Description

1-(Methylthio)-4-[(trifluoromethyl)thio]benzene is an organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions, which allows for good functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylthio)-4-[(trifluoromethyl)thio]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)-4-[(trifluoromethyl)thio]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methylthio)-4-[(trifluoromethyl)thio]benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • 1-(Methylthio)-4-(trifluoromethyl)benzene
  • 1-(Methylthio)-3-(trifluoromethyl)benzene
  • 1-(Methylthio)-2-(trifluoromethyl)benzene

Comparison: 1-(Methylthio)-4-[(trifluoromethyl)thio]benzene is unique due to the presence of both methylthio and trifluoromethylthio groups, which impart distinct chemical properties compared to its analogs. The trifluoromethylthio group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions. Additionally, the spatial arrangement of the functional groups on the benzene ring can influence the compound’s overall reactivity and interaction with other molecules .

Properties

CAS No.

2262-08-0

Molecular Formula

C8H7F3S2

Molecular Weight

224.3 g/mol

IUPAC Name

1-methylsulfanyl-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H7F3S2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3

InChI Key

PKYYFRFNTTXQHC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

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